molecular formula C12H15N3O3 B2954181 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 894032-79-2

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No.: B2954181
CAS No.: 894032-79-2
M. Wt: 249.27
InChI Key: KVLVUBKTZGXLHM-UHFFFAOYSA-N
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Description

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is an organic compound that features a pyrrolidinone ring substituted with a methoxyphenyl group and a urea moiety

Preparation Methods

The synthesis of 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)urea can be achieved through several routes. One common method involves the reaction of 4-methoxyaniline with an isocyanate derivative. For instance, the reaction of 4-methoxyaniline with triphosgene in the presence of a base such as trimethylamine can generate the corresponding aryl isocyanate, which then reacts with a pyrrolidinone derivative to form the final product . This method is efficient and yields the desired compound in good purity.

Chemical Reactions Analysis

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)urea involves its interaction with specific molecular targets. The urea moiety can form hydrogen bonds with biological receptors, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)urea can be compared with other similar compounds, such as:

The unique combination of the pyrrolidinone ring and the methoxyphenyl group in this compound distinguishes it from other urea derivatives, providing it with distinct chemical and biological properties.

Properties

IUPAC Name

[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c1-18-10-4-2-9(3-5-10)15-7-8(6-11(15)16)14-12(13)17/h2-5,8H,6-7H2,1H3,(H3,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLVUBKTZGXLHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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